(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
Overview
Description
(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) is a chiral nitrogen ligand widely used in enantioselective synthesis. This compound is known for its ability to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals. It is often utilized in asymmetric catalysis, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) typically involves the reaction of tert-butylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazoline ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents like ether.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a catalyst in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) involves its ability to form stable bidentate coordination complexes with metal ions. This coordination enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes. The oxazoline nitrogen atoms act as electron donors, stabilizing the metal-ligand complex and promoting enantioselective transformations .
Comparison with Similar Compounds
Similar Compounds
(R,R)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline): The enantiomer of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline), used in similar applications but with opposite chiral properties.
2,2’-Methylenebis(4-tert-butyl-2-oxazoline): A structurally similar compound with a methylene bridge instead of an isopropylidene group, used in asymmetric catalysis.
Uniqueness
(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) is unique due to its specific chiral configuration and the presence of the isopropylidene bridge, which provides distinct steric and electronic properties. These characteristics make it particularly effective in certain enantioselective catalytic processes, offering advantages over other similar compounds.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGLJUMNRDNMX-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131833-93-7 | |
Record name | 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131833-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | t-Bu-box, (S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131833937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-BU-BOX, (S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2268A05V3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) influence the stereochemistry of the copolymerization reaction?
A: (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) acts as a chiral ligand in the anionic copolymerization of ethylphenylketene and benzaldehyde. [] While the initiator (butyllithium or diethylzinc) facilitates the polymerization, the ligand coordinates to the active metal center, creating a chiral environment. This chiral environment then influences the approach of the monomers (ethylphenylketene and benzaldehyde) during the chain propagation step. This interaction favors a specific orientation of the monomers, leading to a high diastereoselectivity in the resulting polyester, with a preference for the erythro-configuration (4:96 erythro:threo). []
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